molecular formula C14H20N4O2 B2990286 N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1396845-63-8

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2990286
CAS No.: 1396845-63-8
M. Wt: 276.34
InChI Key: CLPZJBPEZUZARO-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C14H20N4O2. It is a derivative of pyrimidine, a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine derivatives are known for their diverse biological activities and significant roles in drug discovery and development .

Mechanism of Action

Target of Action

It’s structurally related to a class of compounds known as pyrrolo [3,2-d]pyrimidines, which have been studied for many years as potential lead compounds for the development of antiproliferative agents .

Mode of Action

The related pyrrolo [3,2-d]pyrimidines have been hypothesized to act as dna or rna alkylators . This suggests that N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide might interact with its targets by alkylating DNA or RNA, leading to changes in the genetic material of the cells.

Biochemical Pathways

Dna alkylation, a potential mode of action for this compound, can disrupt various cellular processes, including dna replication and transcription, leading to cell death .

Result of Action

If it acts as a dna or rna alkylator like its related compounds, it could potentially cause dna damage, disrupt normal cellular processes, and lead to cell death .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

It’s important to note that this compound is structurally related to the pyrrolo [3,2-d]pyrimidines, which have been studied as potential antiproliferative agents .

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then reacted with cyclopentanecarboxylic acid chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)cyclopentanecarboxamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-13(11-3-1-2-4-11)17-12-9-15-14(16-10-12)18-5-7-20-8-6-18/h9-11H,1-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZJBPEZUZARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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